

A Technical Guide to the Spectroscopic Characterization of Thiodiglycol

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Compound of Interest

Compound Name: Thiodiglycol

Cat. No.: B106055

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **thiodiglycol**. It includes structured data tables for easy reference, detailed experimental protocols for data acquisition, and a visualization of a key metabolic pathway involving this compound.

Spectroscopic Data of Thiodiglycol

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **thiodiglycol**.

Table 1: ^1H NMR Spectroscopic Data for **Thiodiglycol** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.75	t, J = 5.6 Hz	4H	-CH ₂ -OH
2.75	t, J = 5.6 Hz	4H	-S-CH ₂ -
2.50	br s	2H	-OH

Table 2: ^{13}C NMR Spectroscopic Data for **Thiodiglycol** (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
61.5	-CH ₂ -OH
35.8	-S-CH ₂ -

Table 3: Key IR Absorption Bands for **Thiodiglycol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch
2920	Medium	C-H stretch (asymmetric)
2860	Medium	C-H stretch (symmetric)
1420	Medium	C-H bend (scissoring)
1050	Strong	C-O stretch
650	Weak	C-S stretch

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of high-purity **thiodiglycol** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.
- **Dissolution:** Gently swirl or vortex the vial to ensure complete dissolution of the **thiodiglycol**.

- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtering (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.1.2. Data Acquisition (^1H and ^{13}C NMR)

- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
- **Tuning and Locking:** Insert the sample into the spectrometer. Tune and lock the instrument using the deuterium signal from the CDCl_3 solvent.
- **Shimming:** Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse experiment.
 - **Spectral Width:** Approximately 16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64 scans for good signal-to-noise ratio.
 - **Temperature:** Ambient probe temperature (e.g., 298 K).
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Program:** Proton-decoupled single-pulse experiment.
 - **Spectral Width:** Approximately 220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small drop of neat **thiodiglycol** directly onto the center of the ATR crystal.
- Pressure Application: If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

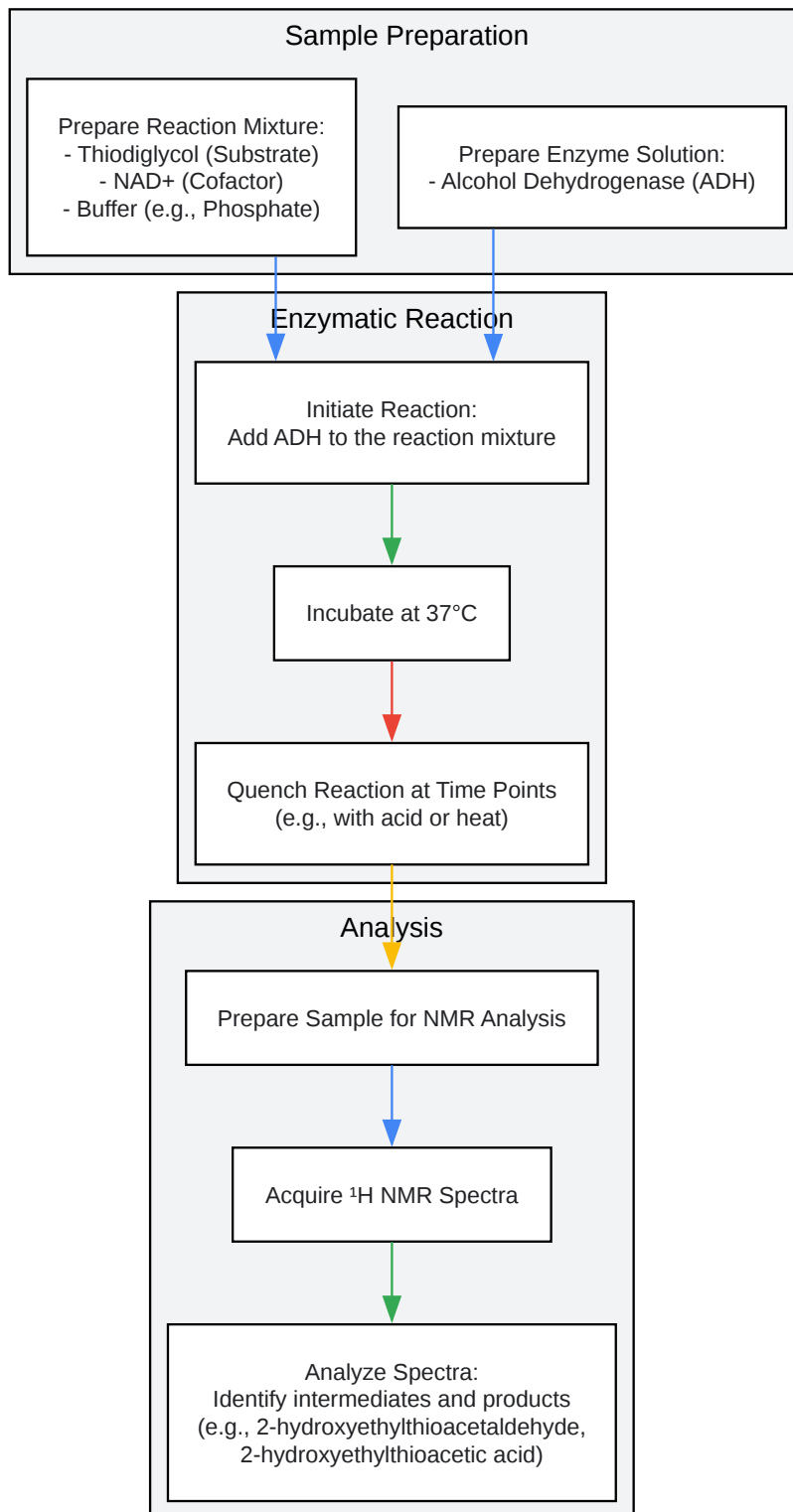
- Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Thiodiglycol Biotransformation

The following diagram illustrates the experimental workflow for studying the in vitro biotransformation of **thiodiglycol** by alcohol dehydrogenase (ADH), a key metabolic pathway.

[1][2][3][4] This process can be monitored using NMR spectroscopy to identify the intermediates and final products.[1]

Experimental Workflow: In Vitro Biotransformation of Thiodiglycol

[Click to download full resolution via product page](#)Caption: Workflow for the in vitro biotransformation of **thiodiglycol** by ADH.

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